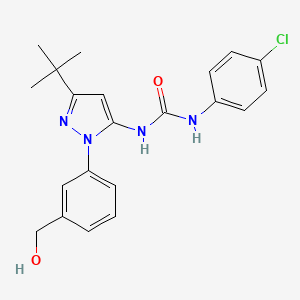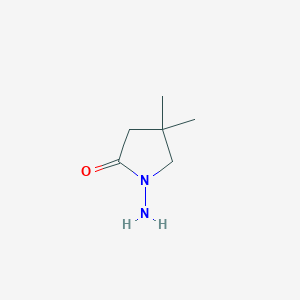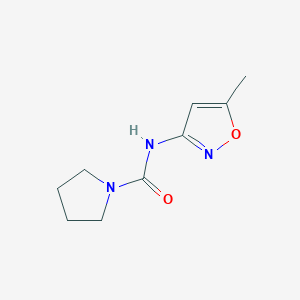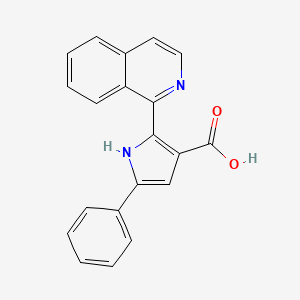
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate is a complex organic molecule characterized by multiple acetoxy and hydroxyl groups attached to a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, often a protected form of glucose or a similar hexose.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring structure.
Selective Deprotection and Functionalization: Specific hydroxyl groups are selectively deprotected and functionalized to introduce the acetoxymethyl and hydroxypropane groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Acetylation: Utilizing industrial-grade acetic anhydride and catalysts to achieve high yields.
Automated Cyclization: Employing automated reactors to ensure consistent formation of the tetrahydropyran ring.
Purification: Using techniques such as crystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of polyhydroxylated compounds.
Substitution: Formation of derivatives with varied functional groups.
科学的研究の応用
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
類似化合物との比較
Similar Compounds
- D-Glucitol, 1,5-anhydro-1-C- [4-chloro-3- [ (4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate .
- (2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate .
Uniqueness
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: is unique due to its specific arrangement of acetoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This compound , covering its synthesis, reactions, applications, and comparisons with related compounds
特性
分子式 |
C17H26O12 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6R)-3-acetyloxy-6-(2,3-diacetyloxy-1-hydroxypropyl)-4,5-dihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H26O12/c1-7(18)25-5-11(27-9(3)20)13(22)17-15(24)14(23)16(28-10(4)21)12(29-17)6-26-8(2)19/h11-17,22-24H,5-6H2,1-4H3/t11?,12-,13?,14-,15-,16-,17+/m1/s1 |
InChIキー |
KHTWEUPHUNUPIQ-CDUAPIDISA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C(C(COC(=O)C)OC(=O)C)O)O)O)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)C(C(COC(=O)C)OC(=O)C)O)O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)


![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)





![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
